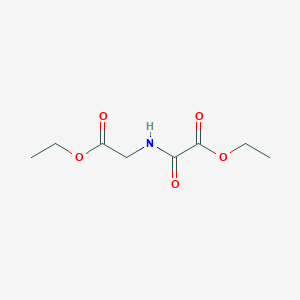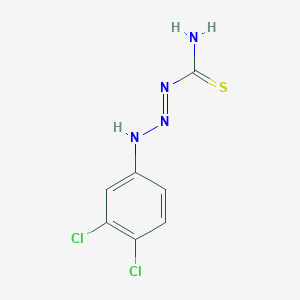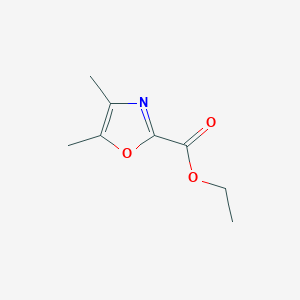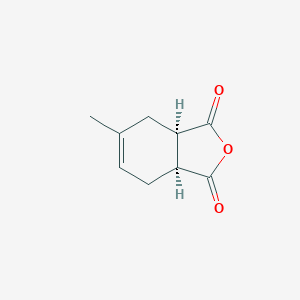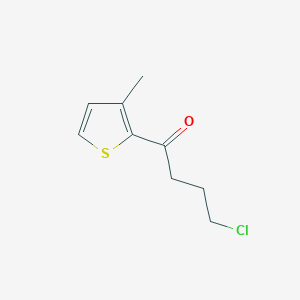
4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one, also known as 4-chloro-1-methylthiophen-2-ylbutan-1-one, is a synthetic organic compound with a unique structure and wide range of applications. 4-chloro-1-methylthiophen-2-ylbutan-1-one has been studied for its use in medicinal chemistry, drug development, and biochemistry. It has been used for its ability to modulate biological processes and functions, as well as its potential to act as a therapeutic agent.
Scientific Research Applications
Anti-Inflammatory Activity: Thiophene compounds exhibit anti-inflammatory effects, making them valuable candidates for drug development . Researchers explore their potential in managing inflammatory conditions.
Anti-Cancer Properties: Certain thiophene derivatives demonstrate anti-cancer activity. These compounds interfere with cancer cell growth and proliferation, making them promising leads for novel cancer therapies.
Anti-Anxiety and Anti-Psychotic Effects: Thiophenes may modulate neurotransmitter systems, impacting anxiety and mental health. Investigating their mechanisms could lead to new treatments for anxiety disorders and psychosis.
Kinase Inhibition: Thiophenes can inhibit kinases, crucial enzymes involved in cell signaling pathways. Targeting kinases holds promise for treating various diseases, including cancer and autoimmune disorders.
Anti-Fungal and Anti-Microbial Properties: Researchers explore thiophenes as potential antifungal and antimicrobial agents. Their activity against pathogens makes them relevant in infectious disease research.
Estrogen Receptor Modulation: Thiophenes may interact with estrogen receptors, suggesting applications in hormone-related conditions. Investigating their effects on estrogen signaling is essential.
Industrial and Commercial Uses
Several commercially available drugs contain the thiophene nucleus. Examples include Tipepidine, Tiquizium Bromides, and Dorzolamide. Understanding the current status of thiophene research is crucial for further advancements .
properties
IUPAC Name |
4-chloro-1-(3-methylthiophen-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-7-4-6-12-9(7)8(11)3-2-5-10/h4,6H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDFZLRXPWTDAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

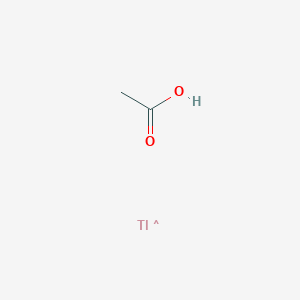
![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)


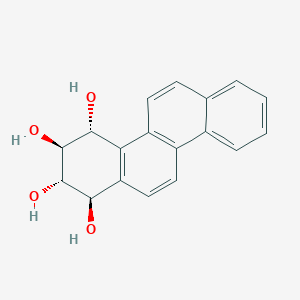

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)

